4-[1-(4-Fluorophenyl)ethyl]morpholine
Overview
Description
4-[1-(4-Fluorophenyl)ethyl]morpholine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Chiral Intermediates in Drug Development : A study by Wang, S. (2015) focused on the synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug aprepitant. The research developed a facile, economical, and practical method for its preparation, providing a new route for accessing this key intermediate (Wang, 2015).
Antibacterial and Antioxidant Properties : Mamatha et al. (2019) synthesized a compound involving 4-Fluorophenyl and morpholine, which demonstrated significant antibacterial and antioxidant activities, as well as potential for treating tuberculosis (Mamatha S.V, et al., 2019).
Neurokinin-1 Receptor Antagonists for Clinical Administration : Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with potential for both intravenous and oral clinical administration. This compound was highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Use in Fungicide Development : Research by Chai, B., and Liu, C. (2011) investigated a compound isomeric to flumorph, a fungicide, suggesting potential agricultural applications (Chai & Liu, 2011).
Structural Studies for Drug Development : Shalaby et al. (2014) conducted structural studies on ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, related to 4-[1-(4-Fluorophenyl)ethyl]morpholine, which could inform further drug development (Shalaby et al., 2014).
Tellurium-Based Complexes for Chemical Research : A study by Singh, A. et al. (2000) explored the synthesis and complexation of tellurium-based morpholine derivatives, opening avenues for research in organometallic chemistry (Singh et al., 2000).
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWODVZLIFDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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